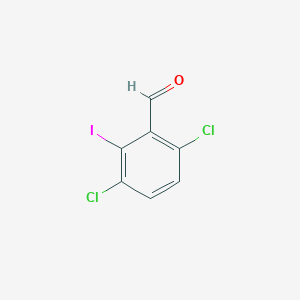

3,6-Dichloro-2-iodobenzaldehyde

Beschreibung

Significance of Halogenated Aromatic Aldehydes as Synthetic Intermediates

Halogenated aromatic aldehydes are versatile building blocks in organic chemistry, serving as precursors for a wide array of valuable substances, including dyes, pharmaceutical agents, and biologically active molecules. wisdomlib.org The presence of both an aldehyde group and one or more halogen substituents on the aromatic ring provides multiple reactive sites for chemical modification.

The aldehyde functionality is a hub for numerous transformations, including oxidation to carboxylic acids, reduction to alcohols, and participation in a variety of carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. Simultaneously, the halogen atoms—fluorine, chlorine, bromine, and iodine—act as crucial handles for introducing further complexity. They are particularly vital as leaving groups in metal-catalyzed cross-coupling reactions, a revolutionary tool in modern chemistry. rsc.org This dual reactivity allows for a stepwise and controlled construction of intricate molecular frameworks.

Furthermore, the type and position of the halogen atom significantly modulate the electronic properties and reactivity of the benzaldehyde (B42025). Electron-withdrawing halogens can influence the reactivity of the aldehyde group and the aromatic ring itself. acs.org The introduction of halogens is also a key strategy in medicinal chemistry to enhance properties like metabolic stability and lipophilicity, which can improve the efficacy and potency of drug candidates. wisdomlib.org

Overview of Dihalo-iodobenzaldehydes as Key Building Blocks in Chemical Research

Within the family of halogenated benzaldehydes, dihalo-iodobenzaldehydes represent a class of highly functionalized and synthetically valuable intermediates. These compounds feature three distinct halogen atoms, offering a platform for sequential and site-selective chemical modifications. The iodine atom is particularly noteworthy for its high reactivity in a wide range of cross-coupling reactions compared to its chloro- and bromo-analogs. rsc.org

The carbon-iodine bond readily undergoes oxidative addition to transition metal catalysts, such as palladium, making these compounds excellent substrates for reactions like Suzuki-Miyaura, Negishi, Sonogashira, Heck, and Buchwald-Hartwig couplings. sigmaaldrich.comsci-hub.st This allows for the precise installation of aryl, alkyl, alkynyl, and other organic fragments at the iodo-substituted position. The chlorine atoms, being less reactive under typical palladium-catalyzed conditions, can remain intact during the initial transformation, providing opportunities for subsequent functionalization under more forcing conditions if desired.

This differential reactivity is a powerful tool for synthetic chemists. For instance, research has shown that 2-iodobenzaldehyde (B48337) derivatives can undergo palladium-catalyzed annulation reactions with ynamides to produce rare and complex polysubstituted amino-indenones. researchgate.net This highlights the utility of the 2-iodobenzaldehyde scaffold in generating sophisticated heterocyclic systems, which are common motifs in pharmacologically active compounds. The strategic placement of two additional halogen atoms, as in a dihalo-iodobenzaldehyde, further expands the synthetic possibilities, enabling the creation of molecules with precisely controlled substitution patterns.

Research Trajectories and Future Prospects for 3,6-Dichloro-2-iodobenzaldehyde

The compound this compound is a specialized trifunctional aromatic building block. Its unique substitution pattern—with chlorine atoms flanking the iodine and aldehyde groups—imparts specific steric and electronic characteristics that define its potential applications in chemical synthesis. While literature specifically detailing the applications of this exact molecule is limited, its structure points toward clear research trajectories based on the established reactivity of its constituent functional groups. uni.lu

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H3Cl2IO | uni.luaablocks.com |

| Molecular Weight | 300.91 g/mol | aablocks.com |

| CAS Number | 861081-48-3 | aablocks.combldpharm.com |

| SMILES | O=Cc1c(Cl)ccc(c1I)Cl | aablocks.com |

| InChI Key | RXECTMCRSPKHQY-UHFFFAOYSA-N | uni.lu |

| Predicted XLogP3 | 3.3 | aablocks.com |

The primary research trajectory for this compound involves its use as a substrate in transition metal-catalyzed cross-coupling reactions. The highly reactive carbon-iodine bond at the 2-position is the principal site for such transformations, allowing for the introduction of a wide variety of substituents. sci-hub.st This is particularly valuable for synthesizing sterically hindered products, where the adjacent chlorine and aldehyde groups impose significant steric constraints. Research into palladium-catalyzed annulation reactions using 2-iodobenzaldehydes to form complex heterocycles is a promising avenue for this reagent. researchgate.net

Eigenschaften

IUPAC Name |

3,6-dichloro-2-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2IO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXECTMCRSPKHQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C=O)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861081-48-3 | |

| Record name | 3,6-dichloro-2-iodobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3,6 Dichloro 2 Iodobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of organic compounds. For 3,6-Dichloro-2-iodobenzaldehyde, ¹H and ¹³C NMR, along with two-dimensional techniques, offer a complete picture of the atomic connectivity and chemical environment.

Proton (¹H) NMR Spectral Analysis of Aromatic and Aldehyde Protons

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton and the two remaining aromatic protons.

The aldehyde proton (-CHO) is highly deshielded and typically appears as a singlet in the downfield region of the spectrum, generally between δ 9.8 and 10.4 ppm. This significant downfield shift is due to the electron-withdrawing nature of the carbonyl group and the magnetic anisotropy of the benzene (B151609) ring. For instance, the aldehyde proton in 2,4-dichlorobenzaldehyde (B42875) appears at δ 10.39 ppm, while in 2,6-dichlorobenzaldehyde (B137635) it is also found in this region. chemicalbook.comchemicalbook.com

The aromatic protons on the benzene ring are located at positions 4 and 5. These two protons are adjacent to each other and will therefore exhibit spin-spin coupling, appearing as a pair of doublets.

The proton at position 5 (H-5) is flanked by a carbon atom (C-6) bearing a chlorine and a carbon atom (C-4) with a proton.

The proton at position 4 (H-4) is adjacent to H-5 and is situated between a chlorine-substituted carbon (C-3) and an iodine-substituted carbon (C-2).

Based on data from similar halogenated benzaldehydes, the aromatic protons are expected to resonate in the range of δ 7.0 to 8.0 ppm. chemicalbook.comchemicalbook.com The specific chemical shifts are influenced by the combined electronic effects of the three halogen substituents and the aldehyde group. The coupling constant between these two protons (³JHH) would be in the range of 7-9 Hz, which is typical for ortho-coupled protons on a benzene ring.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde (-CHO) | 9.8 - 10.4 | Singlet (s) | N/A |

| Aromatic (H-4) | 7.0 - 8.0 | Doublet (d) | ~7-9 |

| Aromatic (H-5) | 7.0 - 8.0 | Doublet (d) | ~7-9 |

Carbon-13 (¹³C) NMR Chemical Shift Assignments and Halogen Substitution Effects

The ¹³C NMR spectrum provides information on all seven carbon atoms in the this compound molecule. The chemical shifts are heavily influenced by the nature and position of the substituents.

The carbonyl carbon (-CHO) is the most deshielded carbon and is expected to have a chemical shift in the range of δ 188–195 ppm. docbrown.info This is a characteristic region for aldehyde carbonyl carbons.

The six aromatic carbons will have distinct chemical shifts due to the different halogen substituents.

Carbons bearing halogens (C-2, C-3, C-6): The chemical shifts of these carbons are directly affected by the electronegativity and the heavy atom effect of the attached halogen. The carbon attached to iodine (C-2) is expected to be shifted significantly upfield (to a lower δ value) compared to a non-substituted carbon, a phenomenon known as the "heavy atom effect". rsc.org Conversely, the carbons bonded to chlorine (C-3 and C-6) will be shifted downfield due to chlorine's electronegativity. pressbooks.pub

Protonated carbons (C-4, C-5): The chemical shifts of these carbons are influenced by the substituents on the neighboring atoms.

Carbon attached to the aldehyde group (C-1): This carbon will also be influenced by the adjacent iodine and chlorine atoms.

The approximate chemical shifts can be predicted using additive models based on substituent chemical shift (SCS) effects, though steric interactions in this crowded molecule can cause deviations.

| Carbon | Expected Chemical Shift (δ, ppm) | Key Influencing Factors |

|---|---|---|

| C=O | 188 - 195 | Aldehyde functional group |

| C-1 | ~135 - 140 | Attached to -CHO, C-2(I), C-6(Cl) |

| C-2 | ~90 - 100 | Heavy atom effect of Iodine |

| C-3 | ~130 - 135 | Electronegativity of Chlorine |

| C-4 | ~128 - 134 | Adjacent to C-3(Cl) and C-5(H) |

| C-5 | ~125 - 130 | Adjacent to C-4(H) and C-6(Cl) |

| C-6 | ~132 - 138 | Electronegativity of Chlorine |

Two-Dimensional NMR Techniques for Connectivity and Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of the two aromatic protons (H-4 and H-5), confirming their ortho relationship (three-bond coupling). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks connecting the H-4 signal to the C-4 signal and the H-5 signal to the C-5 signal, as well as the aldehyde proton to the carbonyl carbon. sdsu.edu

The aldehyde proton signal correlating to the C-1 and C-2 carbon signals.

The H-4 signal correlating to C-2, C-3, C-5, and C-6.

The H-5 signal correlating to C-1, C-3, C-4, and C-6.

These combined 2D NMR experiments would provide definitive proof of the 3,6-dichloro-2-iodo substitution pattern on the benzaldehyde (B42025) scaffold.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Assignment of Characteristic Vibrational Modes for Aldehyde and Halogenated Aromatic Rings

The vibrational spectrum of this compound is characterized by absorptions from the aldehyde group and the substituted aromatic ring.

Aldehyde Group Vibrations:

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is one of the most prominent features in the IR spectrum. For aromatic aldehydes, this band typically appears in the region of 1710–1685 cm⁻¹. orgchemboulder.comlibretexts.org

C-H Stretch: The aldehyde C-H bond gives rise to two characteristic, moderately intense stretching bands. One appears around 2860–2800 cm⁻¹ and the other, often more distinct, appears near 2760–2700 cm⁻¹. orgchemboulder.comlibretexts.org The presence of this lower frequency band is a strong indicator of an aldehyde.

Aromatic Ring Vibrations:

C-H Stretch: Aromatic C-H stretching vibrations occur above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ region. libretexts.org

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring result in a series of bands, often of variable intensity, in the 1600–1400 cm⁻¹ region. libretexts.org

Spectroscopic Signatures of Chlorine and Iodine Substituents

The presence of heavy halogen atoms like chlorine and iodine gives rise to characteristic low-frequency vibrations.

C-Cl Stretch: The carbon-chlorine stretching vibration typically produces a strong absorption in the fingerprint region of the IR spectrum, generally between 850 and 550 cm⁻¹. libretexts.orgspectroscopyonline.com For aromatic chlorides, this band is often found in the upper end of this range.

C-I Stretch: The carbon-iodine bond is weaker and involves a heavier atom, so its stretching vibration occurs at a lower frequency. The C-I stretch is expected to appear at wavenumbers below 600 cm⁻¹, often in the 500-600 cm⁻¹ range. biomaterial.com.bruniroma1.it

The specific positions of these C-X stretches, along with the out-of-plane C-H bending patterns in the 900-675 cm⁻¹ region, provide further confirmation of the substitution pattern on the aromatic ring. libretexts.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aldehyde C-H Stretch | 2860 - 2800 & 2760 - 2700 | Medium |

| Aldehyde C=O Stretch | 1710 - 1685 | Strong |

| Aromatic C=C Stretch | 1600 - 1400 | Variable |

| C-Cl Stretch | 850 - 550 | Strong |

| C-I Stretch | < 600 | Strong to Medium |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound, with the molecular formula C₇H₃Cl₂IO, the exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹H, ¹²C, ³⁵Cl, ¹⁶O, and ¹²⁷I).

The monoisotopic mass of this compound is 299.86057 Da. uni.lu HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would show ions corresponding to this mass. beilstein-journals.org The high accuracy of HRMS helps to differentiate between compounds with the same nominal mass but different elemental formulas. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in its identification. uni.lu

Below is a table of predicted m/z values for various adducts of this compound that could be observed in an HRMS spectrum.

| Adduct | Predicted m/z |

| [M+H]⁺ | 300.86785 |

| [M+Na]⁺ | 322.84979 |

| [M-H]⁻ | 298.85329 |

| [M+NH₄]⁺ | 317.89439 |

| [M+K]⁺ | 338.82373 |

| [M+HCOO]⁻ | 344.85877 |

Data sourced from PubChemLite. uni.lu

In mass spectrometry, molecules are ionized and then break apart into smaller, characteristic fragments. Analyzing these fragmentation patterns provides valuable information about the molecule's structure. For aldehydes, common fragmentation pathways include the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org For aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org

For this compound, the fragmentation would be influenced by the aldehyde group and the three halogen substituents. Likely fragmentation pathways would involve:

Loss of the formyl group (-CHO): This would result in a fragment ion corresponding to the 1,4-dichloro-2-iodobenzene (B1295236) cation.

Loss of a chlorine atom (-Cl): This would lead to a significant peak corresponding to the remaining fragment.

Loss of an iodine atom (-I): The C-I bond is weaker than the C-Cl bond, so the loss of iodine is a probable fragmentation pathway.

Cleavage of the C-C bond adjacent to the carbonyl group. libretexts.org

The presence of chlorine and iodine atoms would also produce characteristic isotopic patterns in the mass spectrum, aiding in the identification of fragments containing these elements.

Distinguishing between isomers using mass spectrometry can be challenging as they often produce similar fragmentation patterns. However, subtle differences in the relative abundances of fragment ions can sometimes be used for differentiation. The positions of the substituents on the benzene ring can influence the stability of the fragment ions, leading to variations in the mass spectrum.

X-ray Crystallography for Solid-State Structure Determination (drawing insights from related halogenated benzaldehydes)

The crystal packing of halogenated benzaldehydes is governed by a variety of intermolecular interactions that dictate the supramolecular assembly. rsc.orgrsc.org These interactions are crucial in determining the physical properties of the compound, such as melting point and solubility.

C-H...O Hydrogen Bonds: A common feature in the crystal structures of benzaldehyde derivatives is the formation of weak hydrogen bonds between a carbon-hydrogen bond and the carbonyl oxygen atom. rsc.orgresearchgate.net These interactions can link molecules into chains or more complex networks.

Halogen Bonding: Halogen atoms, particularly iodine and bromine, can act as electrophilic "halogen bond" donors, interacting with nucleophilic atoms like oxygen. researchgate.netorganic-chemistry.org In the case of this compound, an intermolecular I···O interaction between the iodine atom of one molecule and the carbonyl oxygen of a neighboring molecule is highly probable. researchgate.netresearchgate.net The presence of chlorine atoms also allows for potential Cl···Cl or Cl···O interactions. rsc.org

Other Weak Interactions: Other interactions, such as C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, can also play a role in the crystal packing. rsc.org

The interplay of these various non-covalent interactions results in a complex and well-defined three-dimensional structure. rsc.org The specific nature and geometry of these interactions would be unique to the substitution pattern of this compound.

| Type of Interaction | Potential Role in Crystal Packing of this compound |

| C-H...O Hydrogen Bonds | Linking molecules into chains or dimers. rsc.orgresearchgate.net |

| Halogen Bonding (I···O, Cl···O) | Significant directional interactions influencing molecular orientation. researchgate.netmdpi.com |

| π-π Stacking | Stacking of aromatic rings contributing to lattice stability. rsc.org |

| C-H···π Interactions | Further stabilization of the crystal structure. rsc.org |

The conformation of the aldehyde group relative to the benzene ring is a key structural feature of benzaldehydes. In many substituted benzaldehydes, the molecule adopts a planar conformation to maximize conjugation between the carbonyl group and the aromatic π-system. researchgate.net However, steric hindrance from bulky ortho substituents can force the aldehyde group to twist out of the plane of the ring.

For this compound, the presence of a large iodine atom and a chlorine atom in the ortho positions (positions 2 and 6 relative to the aldehyde) would likely introduce significant steric strain. researchgate.net This steric repulsion between the ortho halogens and the carbonyl oxygen could lead to a non-planar conformation in the solid state, where the aldehyde group is rotated out of the plane of the benzene ring. researchgate.net Theoretical calculations on related halobenzaldehydes have shown that the energy barrier to rotation of the formyl group can be influenced by the nature and position of the halogen substituents. researchgate.netnih.gov

The conformation can be described by the dihedral angle between the plane of the aldehyde group and the plane of the benzene ring. An X-ray crystallographic study would precisely determine this angle and provide a definitive understanding of the molecule's preferred conformation in the solid state. Studies on similar molecules, like 2,6-dichlorobenzaldehyde, show strong interactions between the carbonyl group and the ortho chlorine substituents, which influences the compound's volatility and crystal packing. mdpi.com

Chemical Reactivity and Reaction Mechanisms of 3,6 Dichloro 2 Iodobenzaldehyde

Electrophilic Aromatic Substitution Reactions on the Dihalo-iodobenzaldehyde Core

The aromatic core of 3,6-dichloro-2-iodobenzaldehyde is heavily substituted with electron-withdrawing groups, which significantly influences its susceptibility to electrophilic aromatic substitution (EAS). The aldehyde group (-CHO) is a strong deactivating group and directs incoming electrophiles to the meta position. The halogen atoms (Cl and I) are also deactivating due to their strong inductive electron-withdrawing effect, although they direct incoming electrophiles to the ortho and para positions via resonance. libretexts.orgmasterorganicchemistry.com

In the this compound molecule, the potential sites for substitution are the C4 and C5 positions. The directing effects of the existing substituents on these positions are as follows:

Aldehyde (-CHO at C1): Meta-directing to C3 (blocked) and C5.

Iodine (-I at C2): Ortho, para-directing to C4 (para) and C6 (ortho, blocked).

Chlorine (-Cl at C3): Ortho, para-directing to C5 (ortho) and C1 (para, blocked).

Chlorine (-Cl at C6): Ortho, para-directing to C4 (ortho) and C2 (para, blocked).

The combined influence of these groups renders the aromatic ring highly electron-deficient and thus strongly deactivated towards electrophilic attack. Any EAS reaction would require harsh conditions. The C4 position is targeted by the directing effects of the iodine at C2 and the chlorine at C6. The C5 position is targeted by the aldehyde at C1 and the chlorine at C3. Predicting the regiochemical outcome is complex and would likely result in a mixture of products, with the reaction rate being very slow. The steric hindrance from the adjacent substituents would also play a crucial role in determining the site of attack. masterorganicchemistry.com

Nucleophilic Addition Reactions at the Aldehyde Carbonyl Center

The primary site of reactivity for this compound is the electrophilic carbon atom of the aldehyde group. This carbonyl center is susceptible to attack by a wide array of nucleophiles.

Aldehydes readily react with primary amines and hydrazines in the presence of an acid catalyst to form imines (Schiff bases) and hydrazones, respectively. nih.govresearchgate.net This reaction proceeds via a nucleophilic addition to the carbonyl group to form an unstable carbinolamine intermediate, which then dehydrates to yield the C=N double bond. This compound is expected to undergo this reaction smoothly with various amino compounds. Hydrazones are generally more stable to hydrolysis than the corresponding imines. researchgate.netacs.org This reactivity is foundational for synthesizing more complex heterocyclic structures. For instance, o-iodobenzaldehydes can be used to synthesize atropisomeric pyrazinones through reactions involving their corresponding aminonitriles. nih.gov

Table 1: Synthesis of Imine and Hydrazone Derivatives

| Reactant | Nucleophile | Product |

|---|---|---|

| This compound | Primary Amine (R-NH₂) | N-(3,6-dichloro-2-iodobenzylidene)alkan-1-amine |

| This compound | Hydrazine (R-NHNH₂) | 1-((3,6-dichloro-2-iodobenzylidene)amino)urea |

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are powerful nucleophiles that readily add to the carbonyl carbon of aldehydes. researchgate.net The reaction of this compound with such reagents results in the formation of a new carbon-carbon bond. The initial product is a magnesium or lithium alkoxide intermediate, which upon acidic workup, yields a secondary alcohol. The significant steric bulk provided by the ortho-iodine and ortho-chlorine substituents may hinder the approach of the nucleophile, potentially requiring specific reaction conditions to achieve high yields. The iodine atom itself can participate in coupling reactions, such as the palladium-catalyzed annulation with ynamides, highlighting the compound's utility in forming complex polycyclic structures. researchgate.net

Table 2: Reaction with Organometallic Reagents

| Reactant | Reagent | Intermediate | Final Product (after workup) |

|---|---|---|---|

| This compound | Grignard Reagent (R-MgX) | Magnesium Alkoxide | 1-(3,6-dichloro-2-iodophenyl)-1-alkanol |

| This compound | Organolithium (R-Li) | Lithium Alkoxide | 1-(3,6-dichloro-2-iodophenyl)-1-alkanol |

Oxidation and Reduction Chemistry of the Aldehyde Moiety

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the stable aryl-halogen bonds.

The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid, 3,6-dichloro-2-iodobenzoic acid. Strong oxidizing agents are typically employed for this transformation. Potassium permanganate (B83412) (KMnO₄) is a common and effective reagent for oxidizing aldehydes to carboxylic acids, often used in aqueous basic or neutral conditions. masterorganicchemistry.comgoogle.comacademicjournals.org Chromium-based reagents, such as chromium trioxide (CrO₃) in the Jones reagent, are also highly effective for this purpose. The reaction mechanism with permanganate is complex but involves the transfer of oxygen atoms from the manganese center to the aldehyde carbon. sci-hub.se

Table 3: Selective Oxidation of the Aldehyde Group

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) | 3,6-Dichloro-2-iodobenzoic acid |

| This compound | Chromium Trioxide (CrO₃) | 3,6-Dichloro-2-iodobenzoic acid |

The aldehyde can be selectively reduced to the corresponding primary benzyl (B1604629) alcohol, (3,6-dichloro-2-iodophenyl)methanol. This is typically achieved using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent, commonly used in alcoholic solvents like methanol (B129727) or ethanol, that readily reduces aldehydes and ketones. google.comugm.ac.idambeed.com Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that also efficiently reduces aldehydes to primary alcohols, but it is highly reactive with water and protic solvents, requiring anhydrous conditions (e.g., in diethyl ether or THF). Both reagents operate by delivering a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup. These reagents are highly selective for the carbonyl group and will not reduce the aromatic ring or cleave the carbon-halogen bonds under standard conditions.

Table 4: Selective Reduction of the Aldehyde Group

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | (3,6-dichloro-2-iodophenyl)methanol |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | (3,6-dichloro-2-iodophenyl)methanol |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions primarily exploit the higher reactivity of the carbon-iodine (C-I) bond compared to the carbon-chlorine (C-Cl) bond. The general reactivity trend for aryl halides in these couplings is C-I > C-Br > C-OTf > C-Cl, which allows for selective functionalization at the 2-position. nih.govlibretexts.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, and it is a powerful method for constructing biaryl structures. libretexts.orgfishersci.co.uk In the context of this compound, the C-I bond is the primary site of reaction due to its lower bond dissociation energy compared to the C-Cl bonds. nih.gov

An illustrative example is the coupling with 4-iodobenzaldehyde (B108471), although in a typical Suzuki reaction, one partner would be a boronic acid. A representative reaction would involve the coupling of this compound with an arylboronic acid, such as phenylboronic acid, in the presence of a palladium catalyst and a base. For instance, the coupling of 4-iodobenzaldehyde with phenylboronic acid has been demonstrated using a copper-based metal-organic framework catalyst with palladium, yielding the corresponding biphenyl (B1667301) product. researchgate.netsigmaaldrich.com The reaction conditions generally involve a palladium source like Pd(PPh₃)₄ or Pd(OAc)₂, a base such as K₂CO₃ or Na₂CO₃, and a solvent system like toluene/ethanol or water. fishersci.co.ukthieme-connect.de The increased steric hindrance from the ortho-chloro substituent in this compound can influence the reaction rate, potentially requiring more robust catalytic systems or harsher conditions. rsc.orgnih.gov

Table 1: Representative Suzuki-Miyaura Coupling Conditions

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| 4-iodobenzaldehyde | Phenylboronic acid | Cu-AIA-PC-Pd (1 mol%) | K₂CO₃ (1.5 mmol) | Ethanol (5 mL) | Room Temperature |

| Aryl Halide | Arylboronic acid | Pd(PPh₃)₄ (0.5-10% w/w) | K₂CO₃ (2.5 mmol) | Water or Alcohol | RT - 150°C |

This table presents generalized and specific examples of Suzuki-Miyaura coupling conditions. The reaction of this compound would be expected to follow similar principles, with the iodine atom being the reactive site.

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium in the presence of a base, to form a substituted alkene. wikipedia.orgacademie-sciences.fr For ortho-iodobenzaldehydes like this compound, the C-I bond is the reactive center for oxidative addition to the palladium(0) catalyst. rsc.org The subsequent steps involve migratory insertion of the alkene and β-hydride elimination to yield the final product and regenerate the catalyst. libretexts.org

The reaction can tolerate a variety of functional groups, and the use of N-heterocyclic carbene (NHC) ligands on the palladium catalyst has been shown to improve efficiency, especially for less reactive aryl bromides and chlorides. academie-sciences.frnih.gov Intramolecular versions of the Heck reaction are particularly efficient for constructing cyclic systems. libretexts.org

Domino reactions involving an initial Heck coupling followed by a subsequent cyclization are powerful strategies for the rapid assembly of complex molecules. For instance, an ortho-iodobenzaldehyde can undergo a Heck reaction with an appropriately functionalized alkene, and the resulting intermediate can then participate in an intramolecular cyclization, often catalyzed by the same palladium catalyst.

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. gold-chemistry.orgsci-hub.se The C-I bond of this compound is significantly more reactive than the C-Cl bonds, allowing for selective alkynylation at the iodine-bearing carbon. nrochemistry.com The greater reactivity of the C-I bond allows for selective coupling at the 5-position in compounds like 3-chloro-5-iodobenzaldehyde.

The reaction generally proceeds under mild conditions, often at room temperature. nrochemistry.comwalisongo.ac.id The standard catalytic system consists of a palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI. walisongo.ac.idlibretexts.org The amine, often triethylamine (B128534) or diisopropylamine, serves as both the base and, in some cases, the solvent. nrochemistry.comwalisongo.ac.id Recent advancements have led to the development of copper-free Sonogashira protocols and methods utilizing mechanochemistry for poorly soluble substrates. libretexts.orgrsc.org

Table 2: Typical Sonogashira Coupling Reaction Parameters

| Aryl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

|---|---|---|---|---|---|

| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (0.05 eq) | CuI (0.025 eq) | Diisopropylamine (7.0 eq) | THF |

| Aryl Iodide | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | Triethylamine |

| o-Iodoanilines | Terminal Alkynes | (PPh₃)₂CuBH₄ (5 mol%) | DBU (2 equiv.) | - | Air, 120°C |

This table illustrates common conditions for Sonogashira couplings. The selective reaction at the C-I bond of this compound would be anticipated under similar conditions.

The Stille reaction creates a carbon-carbon bond by coupling an organotin compound with an sp²-hybridized organic halide, catalyzed by palladium. organic-chemistry.org A key advantage of the Stille reaction is its tolerance for a wide variety of functional groups. uwindsor.ca For this compound, the reaction would selectively occur at the C-I bond. The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄, and may be enhanced by additives like CuI or LiCl. harvard.edu Despite its versatility, the toxicity of organotin reagents and byproducts is a significant drawback. organic-chemistry.orgu-tokyo.ac.jp

The Kumada coupling was the first transition-metal-catalyzed cross-coupling reaction to be developed and involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. organic-chemistry.orgambeed.com This method is economically advantageous and effective for synthesizing unsymmetrical biaryls. organic-chemistry.org However, its application is limited to substrates that are compatible with the highly reactive Grignard reagents. The aldehyde group in this compound would likely react with the Grignard reagent, necessitating a protection-deprotection sequence for a successful Kumada coupling at the C-I position.

Halogen-Specific Reactions

The presence of multiple halogen atoms with different reactivities on the aromatic ring of this compound opens up possibilities for selective transformations.

Halogen exchange (Halex) reactions, particularly the conversion of aryl chlorides or bromides to aryl iodides or fluorides, are valuable transformations in organic synthesis. thieme-connect.demdpi.com The relative reactivity of halogens in these exchanges can be influenced by the reaction conditions and the specific reagents used.

In polyhalogenated aromatic compounds, selective halogen exchange can be achieved. For instance, in nucleophilic aromatic substitution-type Halex reactions, the exchange of a halogen for fluoride (B91410) is facilitated by electron-withdrawing groups. thieme-connect.de Conversely, metal-mediated exchanges, such as bromine-magnesium exchange, can be directed by steric and electronic factors, with the possibility of tuning regioselectivity through the use of additives like PMDTA. nih.gov

For this compound, the iodine atom is generally the most labile in transition metal-catalyzed reactions. However, under specific Halex conditions, it might be possible to selectively replace one of the chlorine atoms. For instance, a Finkelstein-type reaction, which typically involves the conversion of chlorides or bromides to iodides using a metal iodide, could potentially be applied, although the high reactivity of the existing iodine atom would need to be considered. mdpi.com The substitution of chlorine or bromine with fluorine can be achieved using reagents like antimony fluorides (Swarts reaction), with reactivity depending on the electronic environment of the C-X bond. thieme-connect.de

Reactivity of the Aryl Halides in Nucleophilic Aromatic Substitution

The benzene (B151609) ring of this compound is substituted with three halogen atoms (two chlorine, one iodine) and an aldehyde group. All four substituents are electron-withdrawing, which generally activates an aromatic ring towards nucleophilic attack. pageplace.de The mechanism for this type of reaction, known as nucleophilic aromatic substitution (SNAr), typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate (a Meisenheimer complex). uomustansiriyah.edu.iq The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups. uomustansiriyah.edu.iq

In the context of this compound, the relative reactivity of the three C-X (carbon-halogen) bonds is a key consideration. For classical SNAr reactions, reactivity is often dictated by the electronegativity of the halogen (F > Cl > Br > I), as the more electronegative atom is better at stabilizing the negative charge of the Meisenheimer complex in the rate-determining addition step. uomustansiriyah.edu.iq This would suggest that the C-Cl bonds are more reactive than the C-I bond under these specific conditions.

However, the vast majority of documented reactions for 2-iodobenzaldehydes, including this dichlorinated derivative, involve the selective transformation of the carbon-iodine bond. nih.govresearchgate.net This is particularly true in transition-metal-catalyzed reactions, such as Suzuki, Negishi, and Heck couplings, which are mechanistically distinct from classical SNAr. In these catalytic cycles, the reactivity order is governed by bond dissociation energy, making the weaker C-I bond significantly more susceptible to oxidative addition to the metal center than the stronger C-Cl bonds (I > Br > Cl). shu.ac.uksci-hub.st

Studies on related systems have shown that the ortho-iodo group is preferentially replaced in nickel-catalyzed reactions with phosphines. shu.ac.uk The literature on this compound and similar structures is dominated by palladium-catalyzed cross-coupling and cyclization reactions that exploit the high reactivity of the C-I bond, leaving the C-Cl bonds intact. nih.govresearchgate.net For instance, the synthesis of dihydrophenanthridines from o-iodobenzaldehydes proceeds via palladium-catalyzed intramolecular C-H functionalization, a process that hinges on the reactivity of the C-I bond. nih.gov

While the electronic activation by the chloro and aldehyde groups is significant, the practical application of nucleophilic substitution on this molecule overwhelmingly favors reactions at the iodine position, primarily through transition-metal catalysis.

Rearrangement Reactions and Pericyclic Processes

The unique positioning of a reactive iodine atom ortho to an aldehyde group in this compound makes it a valuable precursor for a variety of complex cyclization and annulation reactions. These transformations, often catalyzed by transition metals like palladium, can be considered cascade or domino processes that rearrange the initial atoms into new, complex heterocyclic ring systems. nih.govrsc.org Some of these reactions involve steps that are mechanistically related to pericyclic processes.

A significant application is the synthesis of phenanthridines and related structures. nih.govrsc.org For example, highly functionalized dihydrophenanthridines can be synthesized in a two-step sequence starting from an o-iodobenzaldehyde. nih.gov The first step is a multi-component Ugi reaction, followed by a palladium-catalyzed intramolecular C-H functionalization/arylation that closes the ring. nih.gov This annulation represents a significant molecular rearrangement, constructing the core of the dihydrophenanthridine.

The table below summarizes the conditions for the cyclization step in the synthesis of a dihydrophenanthridine derivative from a Ugi adduct derived from o-iodobenzaldehyde. nih.gov

Table 1: Conditions for Palladium-Catalyzed Cyclization to Dihydrophenanthridine nih.gov

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | KOAc | DMSO | 110 | 58 |

| 2 | Pd(OAc)₂ | K₂CO₃ | DMSO | 110 | 75 |

| 3 | Pd(OAc)₂ | Cs₂CO₃ | DMSO | 110 | 65 |

| 4 | PdCl₂ | K₂CO₃ | DMSO | 110 | 68 |

Data adapted from a study on the synthesis of dihydrophenanthridines, illustrating a key rearrangement-type reaction of o-iodobenzaldehydes. nih.gov

Another important rearrangement-type reaction is the palladium-catalyzed annulation between 2-iodobenzaldehydes and ynamides to produce polysubstituted amino-indenones. researchgate.net This process involves the formation of multiple C-C bonds in a cascade that rearranges the linear starting materials into a fused five-membered ring system. researchgate.net

Furthermore, 2-iodobenzaldehyde (B48337) substrates are used to synthesize sydnones, which are mesoionic aromatic compounds. acs.org These sydnones can then participate in [3+2] dipolar cycloaddition reactions with arynes. acs.org A cycloaddition is a classic example of a pericyclic reaction, a concerted process involving a cyclic transition state. acs.org This strategy has been employed to create complex, polycyclic heteroaromatic helicenes, demonstrating a direct application of pericyclic principles in a synthetic route starting from a 2-iodobenzaldehyde derivative. acs.org

Theoretical and Computational Chemistry Studies on 3,6 Dichloro 2 Iodobenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely applied in chemistry and materials science to predict and analyze molecular properties. For substituted benzaldehydes, DFT calculations, often using the B3LYP functional, provide valuable insights into their geometry, electronic properties, and reactivity. nih.govresearchgate.net

Quantum Chemical Geometry Optimization and Electronic Structure Analysis

Quantum chemical calculations are essential for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For halogenated benzaldehydes, DFT calculations have been employed to determine structural parameters and conformational preferences. nih.govresearchgate.net

For instance, a study on 3-iodobenzaldehyde (B1295965) (3IB) utilized DFT with the B3LYP functional to examine its conformational isomers and optimized geometric parameters. nih.gov The calculations revealed that the O-trans form of 3IB is the more stable conformer. nih.govresearchgate.net Similar studies on other halogenated benzaldehydes have also focused on determining the most stable conformers and the rotational barriers of the aldehyde group. researchgate.net

For 3,6-dichloro-2-iodobenzaldehyde, it is anticipated that the bulky iodine and chlorine substituents would significantly influence the planarity of the benzene (B151609) ring and the orientation of the aldehyde group. The steric hindrance caused by the ortho-iodine and one of the ortho-chlorine atoms would likely lead to a non-planar conformation where the aldehyde group is twisted out of the plane of the benzene ring to minimize steric repulsion.

Table 1: Representative Optimized Geometrical Parameters for a Related Halogenated Benzaldehyde (B42025) (3-Iodobenzaldehyde) from DFT/B3LYP Calculations

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-I | ~2.10 |

| C=O | ~1.21 |

| C-C (ring) | ~1.39 - 1.41 |

| C-H (aldehyde) | ~1.11 |

| ∠CCO (aldehyde) | ~124° |

| ∠CCI (iodine) | ~120° |

Note: The values in this table are approximate and based on typical DFT calculations for similar iodo- and chlorobenzaldehydes. Specific values for this compound would require dedicated computational analysis.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

In studies of halogenated benzaldehydes, FMO analysis has been used to understand the effects of substituents on the electronic properties and reactivity. researchgate.net For this compound, the electron-withdrawing nature of the chlorine and iodine atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzaldehyde. The spatial distribution of the HOMO would likely be concentrated on the benzene ring, particularly on the carbon atoms with higher electron density, and the lone pairs of the halogen atoms. The LUMO is expected to be localized primarily on the carbonyl group and the carbon atom attached to it, indicating the site for nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Value / Characteristic |

| HOMO Energy | Lowered due to electron-withdrawing halogens |

| LUMO Energy | Lowered due to electron-withdrawing halogens |

| HOMO-LUMO Gap | Relatively small, suggesting higher reactivity |

| HOMO Distribution | Benzene ring, lone pairs of halogens |

| LUMO Distribution | Carbonyl group (C=O) |

Note: These are qualitative predictions based on the known effects of halogen substituents on the electronic structure of aromatic compounds.

Electrostatic Potential (ESP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The ESP map shows regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.

For halogenated aromatic compounds, the ESP surface often reveals a region of positive electrostatic potential on the outermost portion of the halogen atom, known as a "sigma-hole." This positive region allows the halogen to act as an electron pair acceptor in halogen bonding interactions. mdpi.com In the case of this compound, the ESP surface would be expected to show a significant positive potential (sigma-hole) on the iodine atom, making it a potential site for halogen bonding. The oxygen atom of the carbonyl group would exhibit a region of strong negative potential, making it a primary site for electrophilic attack or hydrogen bonding. The aldehydic proton would have a positive potential, and the regions ortho and para to the activating aldehyde group (if not substituted) would show less negative potential compared to unsubstituted benzene.

Prediction of Reactivity and Selectivity Based on Computational Descriptors

Computational chemistry provides various descriptors that can quantify the reactivity and selectivity of a molecule. These include global reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity index, as well as local reactivity descriptors like Fukui functions and dual descriptors.

For this compound, the high electrophilicity index, a consequence of the electron-withdrawing halogen substituents, would suggest that it is a strong electrophile. The Fukui functions would likely indicate that the carbonyl carbon is the most susceptible site for nucleophilic attack, while the carbonyl oxygen is the primary site for electrophilic attack. The presence of multiple halogen substituents provides different potential sites for reactions such as nucleophilic aromatic substitution, with the relative reactivity of each site being influenced by the electronic and steric effects of the other substituents.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is instrumental in elucidating the detailed pathways of chemical reactions, including the identification of transition states and the calculation of activation energies.

Elucidation of Transition States and Activation Energies for Key Transformations

While specific reaction mechanism studies for this compound are not readily found, computational studies on similar systems, such as the Michael addition to α,β-unsaturated carbonyl compounds or reactions involving substituted benzaldehydes, provide a framework for understanding its potential transformations. acs.org For example, in a reaction involving nucleophilic addition to the carbonyl group, DFT calculations could be used to model the reaction pathway, locate the transition state structure, and calculate the activation energy. This would provide insight into the reaction kinetics and the factors controlling stereoselectivity.

For a hypothetical reaction, such as a Suzuki coupling at the C-I bond, computational modeling could help to understand the oxidative addition step, which is often the rate-determining step. The calculations would involve optimizing the geometries of the reactants, the transition state, and the products, and then calculating the corresponding energies to determine the reaction barrier.

Construction of Potential Energy Surfaces and Reaction Pathways

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. For this compound, constructing the PES is crucial for understanding its conformational preferences, rotational barriers, and reactivity.

Computational methods, particularly Density Functional Theory (DFT), are employed to map out the PES. researchgate.netresearchgate.net By systematically changing geometric parameters, such as the dihedral angle of the aldehyde group relative to the aromatic ring, a relaxed surface scan can determine the barriers to rotation and identify stable conformers. nih.govacs.org For substituted benzaldehydes, the presence of ortho substituents can lead to different stable conformers (e.g., O-cis and O-trans), and calculations can predict their relative energies and the transition states connecting them. researchgate.net For instance, in related chlorobenzaldehydes, DFT and ab initio calculations have been used to identify the most stable conformers and the energy barriers for formyl group rotation. nih.govacs.org

Furthermore, the PES is instrumental in elucidating reaction pathways. chalmers.se For reactions involving the aldehyde group, such as nucleophilic addition, computational models can identify the minimum energy path from reactants to products, including the structure and energy of the transition state. This analysis helps in understanding the molecule's reactivity, which is influenced by the strong electron-withdrawing effects of the halogen substituents. DFT calculations on similar ortho-iodo benzaldehydes have been used to model reaction mechanisms, such as palladium-catalyzed domino reactions, providing insight into the energetics of each step. chalmers.se

Prediction of Spectroscopic Properties from First Principles (e.g., NMR chemical shifts, IR vibrational frequencies)

First-principles calculations are a cornerstone for predicting and interpreting the spectroscopic properties of molecules, providing a direct link between structure and spectrum.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of NMR chemical shifts from fundamental theory is a valuable tool for structure verification. acs.org Computational methods like DFT, often using functionals such as PBE0 or B3LYP with specialized basis sets, can calculate the nuclear magnetic shielding tensors for each atom. researchgate.netacs.org These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

For this compound, calculations would predict distinct chemical shifts for the two aromatic protons and the aldehydic proton, as well as for the seven carbon atoms. The accuracy of these predictions has been shown to be high for a range of organic molecules, especially when using robust theoretical levels. acs.orgresearchgate.net The predicted shifts are highly sensitive to the electronic environment, which is significantly perturbed by the three halogen substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted using standard DFT methods (e.g., B3LYP/6-311++G(d,p)) in CDCl₃, referenced to TMS. Values are illustrative and based on typical ranges for similar compounds.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Proton | Predicted Chemical Shift (ppm) | Carbon | Predicted Chemical Shift (ppm) |

| H (aldehyde) | 10.2 - 10.5 | C (aldehyde, C=O) | 190 - 193 |

| H4 | 7.6 - 7.8 | C1 | 135 - 138 |

| H5 | 7.4 - 7.6 | C2 (C-I) | 98 - 102 |

| C3 (C-Cl) | 138 - 141 | ||

| C4 | 132 - 135 | ||

| C5 | 128 - 131 | ||

| C6 (C-Cl) | 133 - 136 |

Infrared (IR) Vibrational Frequencies: Theoretical vibrational analysis is used to predict the IR spectrum, aiding in the assignment of experimental bands to specific molecular motions. researchgate.net DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities. researchgate.net These calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. researchgate.net

For this compound, key predicted vibrational modes would include the C=O stretch of the aldehyde, the aldehydic C-H stretch, aromatic C-H and C=C stretches, and the C-Cl and C-I stretches. The C=O stretching frequency is particularly diagnostic and appears as a strong band, typically in the 1700-1730 cm⁻¹ region for halogenated benzaldehydes. masterorganicchemistry.com The aldehydic C-H stretch usually appears as two bands near 2820 cm⁻¹ and 2720 cm⁻¹. masterorganicchemistry.com

Table 2: Predicted Key IR Vibrational Frequencies for this compound Calculated using DFT methods (e.g., B3LYP/6-311++G(d,p)). Frequencies are unscaled and represent harmonic approximations.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aldehydic C-H Stretch | 2820 - 2850, 2720 - 2750 | Medium-Weak |

| C=O Stretch (Aldehyde) | 1700 - 1730 | Very Strong |

| Aromatic C=C Stretch | 1550 - 1600 | Medium-Strong |

| C-Cl Stretch | 700 - 800 | Strong |

| C-I Stretch | 500 - 600 | Strong |

Analysis of Non-Covalent Interactions (e.g., Halogen Bonding, C-H...O interactions)

Non-covalent interactions are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. Computational analysis is essential for identifying and quantifying these weak forces.

Halogen Bonding: A halogen bond is an attractive, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. acs.org The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl. acs.org In this compound, the iodine atom at the C2 position is a potent halogen bond donor, while the chlorine atoms are significantly weaker donors. mdpi.com

Computational studies can map the molecular electrostatic potential (MEP) on the molecule's surface to visualize the positive σ-hole on the iodine atom along the C-I bond axis. scholaris.ca These studies can model both intramolecular and intermolecular halogen bonds. An intramolecular halogen bond could potentially form between the iodine atom and the carbonyl oxygen. Intermolecular halogen bonds (e.g., C-I···O=C) would be a dominant directional force in the solid state, influencing the crystal structure. researchgate.netmdpi.com

C-H...O Interactions: C-H...O interactions, while weaker than conventional hydrogen bonds, are recognized as significant structure-directing forces in proteins and organic crystals. rsc.orgnih.gov Computational methods can be used to identify and characterize these interactions based on geometric criteria (distance and angle) and energetic calculations. nih.govmdpi.com

Applications in Complex Organic Synthesis Utilizing 3,6 Dichloro 2 Iodobenzaldehyde

As a Versatile Building Block for Heterocyclic Compounds

The distinct reactivity of the iodo, chloro, and aldehyde functionalities on the benzene (B151609) ring of 3,6-dichloro-2-iodobenzaldehyde allows for its strategic use in the synthesis of various heterocyclic systems. Chemists can exploit the higher reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, while the less reactive carbon-chlorine bonds and the aldehyde group remain available for subsequent transformations. This sequential reactivity is key to the construction of complex, highly substituted heterocyclic scaffolds.

Polysubstituted indenones are an important class of compounds found in various natural products and serve as key intermediates in organic synthesis. iyte.edu.tr The palladium-catalyzed annulation reaction between 2-iodobenzaldehyde (B48337) derivatives, such as this compound, and ynamides provides a direct route to these valuable structures. nih.govacs.orgconsensus.app This method leads to the formation of rare polysubstituted amino-indenones in good yields and with high regioselectivity. nih.govacs.orgresearchgate.net

A notable aspect of this reaction is the observed regiodivergent selectivity. The reaction of 2-iodobenzaldehydes with aryl ynamides typically yields 2-amido-indenones, whereas reactions with alkyl or silyl (B83357) ynamides predominantly produce 3-amido-indenones. nih.govacs.org This selectivity allows for controlled access to different isomers of amido-indenones, enhancing the synthetic utility of the method. The reaction is catalyzed by a palladium complex and proceeds through a cascade of elementary steps, including oxidative addition, migratory insertion, and reductive elimination.

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Feature |

| 2-Iodobenzaldehyde derivative | Ynamide | Palladium complex | Polysubstituted amino-indenone | High regioselectivity |

| 2-Iodobenzaldehyde | Aryl ynamide | Palladium complex | 2-Amido-indenone | Regiodivergent selectivity |

| 2-Iodobenzaldehyde | Alkyl or silyl ynamide | Palladium complex | 3-Amido-indenone | Regiodivergent selectivity |

This table summarizes the key aspects of the palladium-catalyzed annulation reaction for the synthesis of polysubstituted indenones.

Benzofuran (B130515) scaffolds are prevalent in a wide range of biologically active natural products and pharmaceutical agents. nih.govsci-hub.se The Sonogashira coupling reaction provides a powerful tool for the synthesis of benzofuran derivatives, and 2-iodobenzaldehydes are key starting materials in this process. rsc.orgdtu.dk Specifically, a 2-iodobenzaldehyde derivative can undergo a palladium-copper co-catalyzed cross-coupling reaction with a terminal alkyne. rsc.org This is often followed by an in-situ cyclization to afford the benzofuran ring system. sci-hub.se

For instance, the coupling of a 2-iodophenol (B132878) derivative with a terminal alkyne is a well-established method for constructing the benzofuran core. mdpi.com In the context of this compound, the highly reactive iodine atom allows for selective Sonogashira coupling, leaving the chlorine atoms and the aldehyde group untouched for further functionalization. This strategic approach enables the synthesis of highly substituted and complex benzofuran-containing molecules. The reaction of 3-hydroxy-4-iodobenzaldehyde (B145161) with 1-bromo-4-ethynylbenzene (B14332) in the presence of a palladium-copper catalyst system exemplifies this strategy, leading to the formation of a 2-arylbenzofuran-6-carbaldehyde intermediate. google.com

Pyrazinones are a class of heterocyclic compounds that have garnered significant interest due to their presence in various biologically active molecules. researchgate.net The synthesis of diversely substituted pyrazinone scaffolds often relies on the sequential functionalization of dihalogenated pyrazine (B50134) intermediates. researchgate.net While a direct synthesis of pyrazinones from this compound is not explicitly detailed, its structural motifs are relevant to established synthetic strategies.

A general and widely used method for preparing 3,5-dihalo-2(1H)-pyrazinones involves the reaction of an α-aminonitrile with an oxalyl halide. nih.govrsc.orgudg.edu The substituents on the final pyrazinone are determined by the choice of the starting aldehyde and primary amine used to form the α-aminonitrile. nih.govnih.gov For example, the use of o-iodobenzaldehyde in a Strecker-type reaction has been employed in the asymmetric synthesis of atropisomeric 6-aryl-3,5-dichloro-2(1H)-pyrazinones. nih.govrsc.org This highlights how a substituted benzaldehyde (B42025), in principle including this compound, can be incorporated into the pyrazinone core at the C-6 position. The resulting dihalogenated pyrazinone can then undergo selective, sequential substitutions, such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr), to introduce further diversity. researchgate.net

Role in the Construction of Polycyclic Aromatic Systems

The strategic placement of reactive functional groups in this compound also makes it a valuable precursor for the synthesis of complex polycyclic aromatic systems. The ability to orchestrate a series of bond-forming events in a controlled manner is crucial for building these intricate structures.

A powerful strategy for the rapid construction of complex molecular architectures is the use of domino reactions, where multiple bond-forming events occur in a single synthetic operation. An elegant example is the palladium-catalyzed stereoselective domino arylation-acylation reaction to produce chiral tetrahydrofluorenones. rsc.org This reaction involves the coupling of a 2-iodobenzaldehyde derivative with a chiral cyclohexadiene. rsc.orgchalmers.se

The transformation proceeds via a novel acylation-terminated Heck-type sequence. rsc.org The reaction introduces a high degree of structural complexity in one step, affording tricyclic tetrahydrofluorenones with excellent regio- and stereoselectivity. rsc.org The use of this compound in this context would lead to the formation of a dichlorinated chiral tetrahydrofluorenone, providing handles for further synthetic modifications. This combination of enzymatic and transition metal catalysis allows for the efficient synthesis of complex, homochiral products from relatively simple starting materials. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Feature |

| 2-Iodobenzaldehyde derivative | Chiral cyclohexadiene | Palladium complex | Chiral tetrahydrofluorenone | High stereoselectivity, domino reaction |

| This compound | Chiral cyclohexadiene | Palladium complex | Dichlorinated chiral tetrahydrofluorenone | Introduction of chlorine substituents for further functionalization |

This table illustrates the application of 2-iodobenzaldehyde derivatives in the synthesis of chiral tetrahydrofluorenones.

Substituted dihydronaphthalenes are important structural motifs in organic chemistry. arizona.edu One approach to their synthesis involves the reaction of donor-acceptor cyclopropanes with aromatic aldehydes, mediated by a Lewis acid such as tantalum(V) chloride (TaCl5). mdpi.com This reaction proceeds via a formal [3+2] cycloaddition, leading to the formation of substituted tetrahydronaphthalenes, which can be precursors to dihydronaphthalenes. colab.wsresearchgate.net

The reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with various aromatic aldehydes, including chlorinated benzaldehydes, in the presence of TaCl5 has been shown to produce dimethyl 1,6-dichloro-4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate and related structures in good yields. mdpi.com The use of this compound in such a reaction would be expected to yield a highly substituted dihydronaphthalene derivative, incorporating the dichloro-substitution pattern from the aldehyde. The aldehyde functionality of this compound participates directly in the cyclization, forming a new six-membered ring and creating a complex polycyclic system.

Preparation of Functional Materials and Advanced Chemical Structures

The distinct electronic and steric properties conferred by the halogen substituents on this compound make it a compelling starting material for the synthesis of sophisticated chemical architectures. The aldehyde group provides a reactive handle for condensation and cyclization reactions, while the iodine and chlorine atoms can be utilized in various cross-coupling reactions or can modulate the properties of the final material.

Use in Metal-Organic Frameworks (MOFs) Synthesis

While direct synthesis of Metal-Organic Frameworks (MOFs) using this compound as a primary linker is not extensively documented, its structure is highly relevant for creating tailored organic linkers for MOFs. Typically, the aldehyde group would first be oxidized to a carboxylic acid, a common coordinating group in MOF synthesis. The resulting 3,6-dichloro-2-iodobenzoic acid could then be used as a multitopic linker.

The incorporation of halogenated ligands is a known strategy to engineer the properties of MOFs. rsc.orgstfc.ac.ukuq.edu.au Halogen atoms can enhance the stability and stiffness of the framework through their hydrophobicity and the potential for interlayer halogen bonding. rsc.orguq.edu.au Furthermore, the electron-withdrawing nature of chlorine and iodine can influence the electronic properties of the MOF, potentially affecting its catalytic activity or gas sorption capabilities. stfc.ac.ukacs.org For instance, studies on halogen-engineered Ni-MOFs have shown that the presence of halogen atoms can improve the thermodynamics of reactions occurring within the framework, such as glucose sensing. rsc.org A series of FeNi-MOFs constructed with halogenated terephthalic acid ligands demonstrated that increasing the electronegativity of the halogen ion can enhance the catalytic activity for the oxygen evolution reaction by modulating the electronic structure of the metal centers. bohrium.com

Therefore, a linker derived from this compound could be employed to construct MOFs with finely-tuned properties, where the halogen atoms direct the framework's architecture and function.

Precursors for Porphyrin Derivatives and Multipigment Building Blocks

Porphyrins are a class of macrocyclic compounds with significant applications in areas ranging from catalysis to photodynamic therapy. chemijournal.comcdnsciencepub.com The most common method for synthesizing meso-tetraarylporphyrins is the acid-catalyzed condensation of a substituted benzaldehyde with pyrrole. chemijournal.comnih.gov

This compound is an ideal precursor for creating highly functionalized porphyrins. The condensation reaction would proceed as follows:

4 Pyrrole + 4 (this compound) --(Acid Catalyst)--> 5,10,15,20-Tetrakis(3,6-dichloro-2-iodophenyl)porphyrin

The resulting porphyrin would be heavily substituted, with the bulky and electron-withdrawing chloro and iodo groups significantly influencing its chemical and physical properties. These substituents can induce non-planarity in the porphyrin ring, which in turn affects its electronic absorption spectra and excited-state dynamics. The presence of the iodine atoms on the meso-phenyl rings provides reactive sites for subsequent post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the attachment of other functional groups and the construction of more complex multipigment systems. The synthesis of mono-substituted porphyrins can also be achieved by condensing a mixture of pyrrole, benzaldehyde, and the substituted benzaldehyde. msu.edu

Formation of Benzaldimine Monolayers

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. Benzaldimine monolayers can be prepared by the reaction of benzaldehydes with an amine-functionalized surface, such as an aminosilylated silicon wafer. researchgate.net This reaction forms a stable imine bond, orienting the benzaldehyde-derived portion of the molecule away from the surface.

This compound can be used in this manner to create functionalized monolayers. researchgate.net The procedure involves treating an aminosilylated substrate with a solution of the aldehyde. The resulting monolayer would have a surface chemistry dominated by the dichloro-iodophenyl groups. The halogen atoms would influence the surface energy, wettability, and potential for intermolecular interactions within the monolayer. researchgate.net Such functionalized surfaces are of interest in materials science for applications in sensors, molecular electronics, and as platforms for controlling the assembly of other materials, like block copolymers. acs.orgnih.govacs.org Studies have shown that exposing such monolayers to soft X-rays can induce selective chemical transformations, allowing for the patterning of the surface at the nanoscale. researchgate.net

Design and Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

Halogenated aromatic compounds are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. google.com The presence of halogen atoms can significantly impact a molecule's biological activity by altering its lipophilicity, metabolic stability, and binding affinity to target proteins. This compound is a prime example of a multifunctional intermediate that offers multiple reaction pathways for constructing complex target molecules. bldpharm.com

This compound serves as a starting material for synthesizing molecules with a specific, pre-defined substitution pattern that would be difficult to achieve through other means. The combination of three distinct reactive sites (aldehyde, iodine, chlorine) allows for a stepwise and controlled elaboration of the molecular structure, making it a valuable intermediate in the development of novel drugs and pesticides. google.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 861081-48-3 |

| Molecular Formula | C₇H₃Cl₂IO |

| Molecular Weight | 300.91 g/mol |

| Monoisotopic Mass | 299.86057 Da uni.lu |

| Predicted XLogP3 | 3.3 uni.lu |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Complexity | 153 |

| SMILES | O=Cc1c(Cl)ccc(c1I)Cl |

| InChI | InChI=1S/C7H3Cl2IO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H uni.lu |

| InChIKey | RXECTMCRSPKHQY-UHFFFAOYSA-N uni.lu |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-iodobenzaldehyde (B108471) |

| 2,5-dihydroxyterephthalic acid |

| 3,6-dichloro-2-iodobenzoic acid |

| Pyrrole |

| 5,10,15,20-Tetrakis(3,6-dichloro-2-iodophenyl)porphyrin |

| 2,6-dichloro-3-fluorobenzonitrile |

| Benzaldehyde |

| 4-fluorobenzaldehyde (B137897) |

| 4-chlorobenzaldehyde |

Derivatives and Analogs of 3,6 Dichloro 2 Iodobenzaldehyde

Structure-Reactivity Relationship Studies of Substituted Dihalo-iodobenzaldehydes

The reactivity of dihalo-iodobenzaldehydes is intricately linked to the nature and position of their substituents. The electron-withdrawing character of chlorine and iodine atoms activates the aldehyde group, making it more susceptible to nucleophilic addition. Studies on related hypervalent iodine reagents have shown that the substitution pattern on the benziodoxolone core significantly influences the reaction outcomes. For instance, in S-vinylation reactions, reagents with electron-donating groups often provide higher yields compared to those with electron-withdrawing groups. frontiersin.org The steric hindrance imposed by ortho-substituents can also play a critical role, sometimes disrupting hypervalent bonds and altering reaction pathways. frontiersin.org

The acidity of the α-hydrogens in aldehydes and ketones is a key determinant of their reactivity, largely due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base. This acidity facilitates reactions like the Aldol (B89426) condensation. ncert.nic.in

Synthesis and Comparative Analysis of Isomeric Dichloro-iodobenzaldehydes

The synthesis and analysis of various isomers of dichloro-iodobenzaldehyde, such as 2,4-dichloro-3-iodobenzaldehyde (B14779682) and 2,6-dichloro-4-iodobenzaldehyde (B3246273), offer insights into how substituent positioning affects molecular properties. While specific synthetic routes for 3,6-dichloro-2-iodobenzaldehyde are not extensively detailed in the provided results, general methods for preparing halogenated benzaldehydes often involve multi-step sequences starting from simpler precursors.

For comparison, 2,6-dichloro-4-iodobenzaldehyde is a solid at room temperature, a characteristic attributed to its increased molecular symmetry and the bulk of the halogen substituents. It is used as an intermediate in the synthesis of complex organic molecules. The table below presents a comparative overview of the physicochemical properties of 2,6-dichloro-4-iodobenzaldehyde and a related difluoro analog.

| Compound | Formula | Molecular Weight ( g/mol ) | Purity | Storage Temp. | Hazards |

| 2,6-Dichloro-4-iodobenzaldehyde | C₇H₃Cl₂IO | 317.41 | 97% | 2–8°C | H315, H319, H335 |

| 2,6-Difluoro-4-iodobenzaldehyde | C₇H₃F₂IO | 284.00 | N/A | N/A | Not specified |

Data sourced from a study on 2,6-dichloro-4-iodobenzaldehyde.

Systematic Variations of Halogen Substituents

Replacing the chlorine atoms in dihalo-iodobenzaldehydes with other halogens, such as fluorine or bromine, leads to predictable yet significant changes in the molecule's properties.

Fluoro Analogs: The substitution of chlorine with fluorine, as seen in 2,6-difluoro-4-iodobenzaldehyde, results in a lower molecular weight. Fluorine's high electronegativity and smaller atomic radius can reduce steric hindrance and modify the electronic effects on the aldehyde group, potentially enhancing reactivity in certain reactions. For example, a difluoro analog demonstrated increased reactivity in the formation of ester derivatives under mild conditions when compared to its dichloro counterpart.

Bromo Analogs: Conversely, substituting chlorine with bromine would increase the molecular weight and likely alter the reactivity based on bromine's different electronegativity and larger size. Studies on the nickel-catalyzed reactions of ortho-haloaryl templates have shown that the order of halogen replacement is I > Br > Cl, indicating that the carbon-halogen bond strength and the halogen's ability to participate in catalytic cycles are crucial factors. shu.ac.uk

Modification of the Aldehyde Functional Group in Derivatives